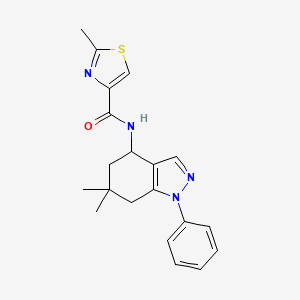![molecular formula C16H21ClN2O3 B6044275 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B6044275.png)
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide, also known as CPP-109, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP-109 is a derivative of the drug, tiagabine, which is used to treat epilepsy. However, CPP-109 has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide involves the inhibition of GABA transaminase, which leads to an increase in GABA levels. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By increasing GABA levels, 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide can reduce the activity of certain brain regions that are involved in addiction, anxiety, and depression.
Biochemical and physiological effects:
Studies have shown that 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide can have various biochemical and physiological effects on the brain. These effects include an increase in GABA levels, a reduction in glutamate levels, and an increase in brain-derived neurotrophic factor (BDNF) levels. These effects can have a significant impact on the brain's function and can lead to the reduction of symptoms associated with various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide in lab experiments is its specificity for GABA transaminase. This specificity allows researchers to selectively modulate GABA levels without affecting other neurotransmitters. However, one of the limitations of using 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide in lab experiments is its potential toxicity. Studies have shown that high doses of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide can lead to liver damage and other adverse effects.
Direcciones Futuras
There are several future directions for the research on 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide. One of the areas of interest is the potential use of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide in the treatment of addiction. Studies have shown that 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide can reduce drug-seeking behavior in animals, and clinical trials are underway to test its efficacy in humans. Another area of interest is the potential use of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide in the treatment of PTSD. Studies have shown that 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide can reduce the symptoms of PTSD in animals, and clinical trials are underway to test its efficacy in humans. Additionally, researchers are exploring the use of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide involves several steps, including the reaction of 4-chloro-3-methylphenol with epichlorohydrin to form 2-(4-chloro-3-methylphenoxy)propanol. This intermediate is then reacted with piperidine-4-carboxylic acid to form 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide. The synthesis of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide has been optimized to yield high purity and high yields.
Aplicaciones Científicas De Investigación
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide can modulate the activity of the enzyme, GABA transaminase, which is involved in the metabolism of the neurotransmitter, gamma-aminobutyric acid (GABA). This modulation leads to an increase in GABA levels, which can have a calming effect on the brain and reduce the symptoms of various neurological disorders.
Propiedades
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)propanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-10-9-13(3-4-14(10)17)22-11(2)16(21)19-7-5-12(6-8-19)15(18)20/h3-4,9,11-12H,5-8H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTZZYRXSRYDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N2CCC(CC2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6044206.png)

![{1-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6044215.png)
![4-hydroxy-3-[2-(3-hydroxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6044222.png)

![N-(2,4-dimethylphenyl)-2-{4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6044233.png)


![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6044253.png)
![2-(2-chlorophenyl)-4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B6044257.png)
![ethyl (2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate](/img/structure/B6044267.png)

![2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6044298.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6044305.png)